molecular formula C15H12O4 B1595690 2-(Benzoyloxymethyl)benzoic acid CAS No. 58249-83-5

2-(Benzoyloxymethyl)benzoic acid

Cat. No. B1595690
CAS RN: 58249-83-5
M. Wt: 256.25 g/mol
InChI Key: QDENBWUYSUBCID-UHFFFAOYSA-N
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Description

2-(Benzoyloxymethyl)benzoic acid is an organic compound that can be used to synthesize 2-(Benzoyloxymethyl)benzoyl chloride (BMBC) by reacting with oxalyl chloride .


Synthesis Analysis

The synthesis of 2-(Benzoyloxymethyl)benzoic acid involves several stages. The first stage involves the reaction of 2-benzofuran-1 (3H)-one with sodium hydroxide in water at 60°C for 0.5 hours. The second stage involves the reaction with benzoyl chloride in water for 1 hour .


Chemical Reactions Analysis

2-(Benzoyloxymethyl)benzoic acid can be used to synthesize 2-(Benzoyloxymethyl)benzoyl chloride (BMBC) by reacting with oxalyl chloride. BMBC intermediate is utilized for the preparation of dimethyl 2-(benzoyloxymethyl)benzoylphosphonate by treating with trimethyl phosphite .


Physical And Chemical Properties Analysis

2-(Benzoyloxymethyl)benzoic acid is a colorless crystalline solid. It has a faintly pleasant odor due to the presence of the aromatic ring. At a temperature of 130°C, the density of this compound reduces to 1.075 grams per cubic centimeter .

Scientific Research Applications

Application 1: Peptide Synthesis

Specific Scientific Field

This application falls under the field of Biochemistry , specifically in the area of Peptide Synthesis .

Summary of the Application

“2-(Benzoyloxymethyl)benzoic acid” is used in the synthesis of peptides . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields, including therapeutic drug development and research .

Methods of Application or Experimental Procedures

The compound can be used to synthesize “2-(Benzoyloxymethyl)benzoyl chloride (BMBC)” by reacting with oxalyl chloride. This BMBC intermediate is then utilized for the preparation of “dimethyl 2-(benzoyloxymethyl)benzoylphosphonate” by treating with trimethyl phosphite .

Safety And Hazards

2-(Benzoyloxymethyl)benzoic acid is considered hazardous. It causes skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) through prolonged or repeated exposure if inhaled .

Future Directions

2-(Benzoyloxymethyl)benzoic acid has been widely studied in the scientific community due to its unique properties and potential applications in various fields of research and industry . It can be used to synthesize other compounds, which opens up possibilities for future research and applications .

properties

IUPAC Name

2-(benzoyloxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)13-9-5-4-8-12(13)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDENBWUYSUBCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973805
Record name 2-[(Benzoyloxy)methyl]benzoic acid
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Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzoyloxymethyl)benzoic acid

CAS RN

58249-83-5
Record name 2-[(Benzoyloxy)methyl]benzoic acid
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Record name 2-((Benzoyloxy)methyl)benzoic acid
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Record name 2-[(Benzoyloxy)methyl]benzoic acid
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Record name 2-[(benzoyloxy)methyl]benzoic acid
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Synthesis routes and methods I

Procedure details

TLC: toluene:ethyl acetate: acetic acid, 5:5:0.1
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Synthesis routes and methods II

Procedure details

Phthalide (134 g, 1 mole) is dissolved in 20% NaOH (715 ml, 3.58 mole) by heating the mixture to about 60° C. The obtained solution is diluted with water (750 ml) and ice (5 kg). Benzoyl chloride (151 ml, 1.3 mole) is added in 10 minutes with vigorous stirring and about 1 hour later the pH of the reaction mixture is brought to 2.5 by the addition of 10% HCl (750 ml). The solid which is collected under vacuum filtration is washed carefully with warm water (4×1500 ml) and crystallized from ethanol/water 7/3 (800 ml), yielding 98.2 g of 2-benzoyloxymethylbenzoic acid. M.p. 118°-124° C.
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134 g
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750 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BF Cain - The Journal of Organic Chemistry, 1976 - ACS Publications
Similarly in vitro, any chemical treatment resulting in ester cleavage or exchange in the acyloxy amides (1) could result in liberation of the amine component 4. Such amides might then …
Number of citations: 50 pubs.acs.org
WM Welch - The Journal of Organic Chemistry, 1976 - ACS Publications
62.8; H, 6.4; N, 14.8. Phosphorazo coupling6, 7 of 2-methylbenzoic acid and glycinam-ide, as in earlier examples, provided a product which was identical by melting point, mixture …
Number of citations: 30 pubs.acs.org
YK Cheong, P Duncanson, DV Griffiths - Tetrahedron, 2008 - Elsevier
Dimethyl 2-acetoxy- and dimethyl 2-benzoyloxy-benzoylphosphonate undergo cyclisation and deoxygenation in the presence of excess trimethyl phosphite to give dimethyl (3-methyl-1-…
Number of citations: 33 www.sciencedirect.com

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